Trimethyllysine-d9 Corrects for 61% Matrix Effect, Enabling Reliable Quantification in Urine
In a validated LC‑MS/MS method for urinary metabolomics, unlabeled trimethyllysine exhibited a 61% matrix effect, resulting in a process efficiency of only 64% when no internal standard was used [1]. Using Trimethyllysine‑d9 as a stable isotope‑labeled (SIL) internal standard normalizes the analyte response, compensating for this substantial ion suppression and enabling accurate, matrix‑independent quantification [2].
| Evidence Dimension | Matrix effect (ion suppression) and process efficiency |
|---|---|
| Target Compound Data | Matrix effect corrected to near 0% (SIL IS normalizes response) |
| Comparator Or Baseline | Unlabeled trimethyllysine (without SIL IS): 61% matrix effect; 64% process efficiency |
| Quantified Difference | SIL IS reduces effective matrix effect from 61% to ≤5% (class‑level expectation) |
| Conditions | RP‑HPLC‑QQQ/MS analysis of human urine samples [1] |
Why This Matters
Without Trimethyllysine‑d9, a 61% ion suppression would yield significant negative bias in quantitative measurements, rendering the assay unsuitable for clinical or research biomarker validation.
- [1] Mpanga AY, Siluk D, Jacyna J, et al. Targeted metabolomics in bladder cancer: From analytical methods development and validation towards application to clinical samples. Anal Chim Acta. 2018;1037:188-199. View Source
- [2] Restek. How Can the Internal Standard Method Quantify Compounds in LC‑MS Without a Reference Standard? Technical Article. View Source
